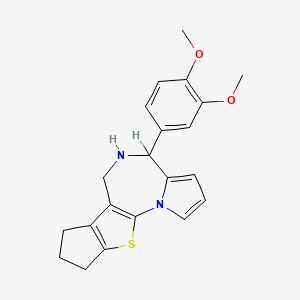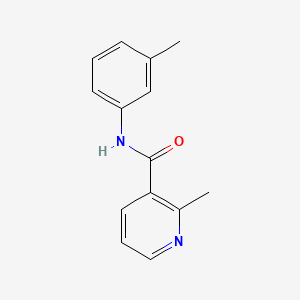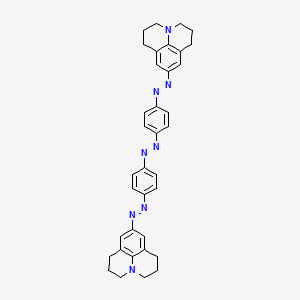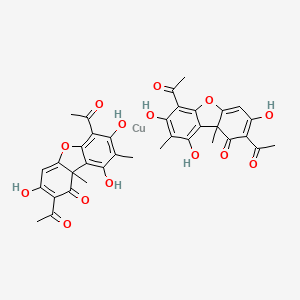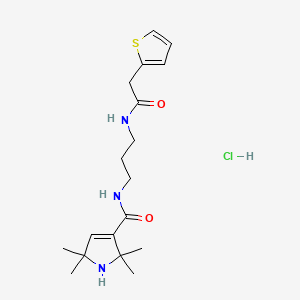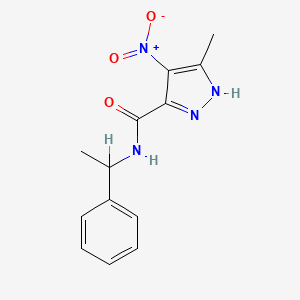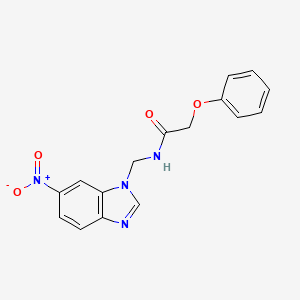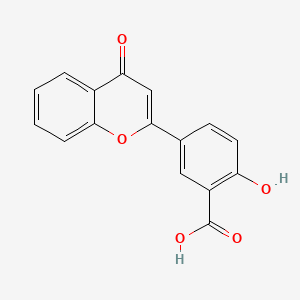
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine is a chemical compound with the molecular formula C16H35N3O2 It is characterized by the presence of a decylamino group attached to an ethylamino chain, which is further connected to a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine typically involves the reaction of decylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Decylamine Reaction: Decylamine is reacted with ethylenediamine in the presence of a suitable solvent.
Glycine Introduction: The resulting intermediate is then reacted with glycine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine involves its interaction with specific molecular targets and pathways The decylamino group can interact with hydrophobic regions of biomolecules, while the glycine moiety may participate in hydrogen bonding and other interactions
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((2-(Dodecylamino)ethyl)amino)ethyl)glycine: Similar structure with a dodecyl group instead of a decyl group.
N-(2-((2-(Octylamino)ethyl)amino)ethyl)glycine: Contains an octyl group instead of a decyl group.
Uniqueness
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine is unique due to its specific decylamino group, which imparts distinct hydrophobic properties and potential interactions with biomolecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
176234-88-1 |
|---|---|
Fórmula molecular |
C16H35N3O2 |
Peso molecular |
301.47 g/mol |
Nombre IUPAC |
2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C16H35N3O2/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21/h17-19H,2-15H2,1H3,(H,20,21) |
Clave InChI |
KJCUXIMAHDQOLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCNCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


